molecular formula C10H13ClN2O2 B3072245 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine CAS No. 1016697-40-7

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Cat. No. B3072245
CAS RN: 1016697-40-7
M. Wt: 228.67 g/mol
InChI Key: SDCMVAAMYBGXJT-UHFFFAOYSA-N
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Description

“3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” is a chemical compound with the formula C₁₀H₁₃ClN₂O₂ .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom and a tetrahydro-2H-pyran-2-ylmethoxy group .


Physical And Chemical Properties Analysis

The molecular formula of “3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” is C₁₀H₁₃ClN₂O₂ . The molecular weight is 228.678 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.

Scientific Research Applications

Applications in Corrosion Inhibition and Material Protection

The chemical compound 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine has been primarily investigated for its protective qualities against material corrosion, particularly in industrial settings. For instance, some derivatives of 3-chloropyridazine, closely related to the compound , have been tested for their capabilities in protecting mild steel surfaces and inhibiting corrosion in acidic environments. Experimental findings suggest that these compounds, upon increasing their concentration, can significantly enhance the efficiency of corrosion inhibition. The compounds function as mixed-type inhibitors, meaning they effectively mitigate both oxidative and reductive reactions that contribute to the corrosion process. The formation of pseudo-capacitive protective films on metal surfaces has also been observed, indicating a tangible barrier against corrosion. These observations are further supported by computational studies, including density functional theory and Monte Carlo simulations, which corroborate the experimental results and provide deeper insights into the molecular behavior of these pyridazine derivatives as corrosion inhibitors (Olasunkanmi, Mashuga, & Ebenso, 2018).

Contributions in Synthetic Chemistry

In the realm of synthetic chemistry, the compound and its analogs have exhibited potential in forming complex molecular structures through domino reactions. These reactions, involving dihydroheterocycles, lead to the creation of tetracyclic skeletons and other notable structures, showcasing the versatility of 3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine in synthetic applications. The synthesis processes and the resulting compounds are deemed significant due to their potential chemical and pharmacological properties (Giomi & Cecchi, 2003).

Implications in Medicinal Chemistry

Furthermore, certain pyridazine analogs, which are structurally related to the compound of interest, have demonstrated considerable importance in medicinal chemistry. These compounds have undergone extensive structural analysis, including density functional theory calculations, Hirshfeld surface studies, and energy frameworks, to understand their interaction energies and molecular packing strength. Such comprehensive analyses shed light on the potential pharmaceutical applications of these compounds, as their interaction patterns, energy profiles, and structural conformations play crucial roles in determining their biological activities and therapeutic efficacies (Sallam et al., 2021).

Safety and Hazards

“3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine” is classified as an irritant . It’s important to handle this compound with appropriate safety measures to avoid skin and eye contact, inhalation, or ingestion.

properties

IUPAC Name

3-chloro-6-(oxan-2-ylmethoxy)pyridazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN2O2/c11-9-4-5-10(13-12-9)15-7-8-3-1-2-6-14-8/h4-5,8H,1-3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDCMVAAMYBGXJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)COC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-(tetrahydro-2H-pyran-2-ylmethoxy)pyridazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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